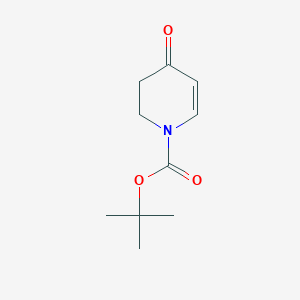

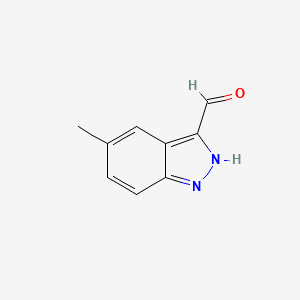

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Peptide Synthesis

Fmoc-4-amino-3-methoxybenzoic acid is primarily used in peptide synthesis . It serves as an amino-protecting group that can be removed under mild base conditions, which is essential for the stepwise construction of peptide chains . This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it helps in the sequential addition of amino acids to a growing peptide chain.

Drug Discovery

In drug discovery , this compound is utilized for the synthesis of peptide-based drug candidates. Its role in the creation of diverse peptide libraries allows researchers to screen for potential therapeutic agents with high specificity and efficacy .

Proteomics Research

In proteomics research , Fmoc-4-amino-3-methoxybenzoic acid is used to modify peptides and proteins. This modification can help in studying protein structure, function, and interactions, providing insights into biological processes and disease mechanisms .

Material Science

The compound finds application in material science as well. It can be used to create hydrogelators that form hydrogels for various purposes, including drug delivery systems. These hydrogels can encapsulate drugs and release them at controlled rates .

Bioconjugation

Bioconjugation: techniques often employ Fmoc-4-amino-3-methoxybenzoic acid for attaching biomolecules to surfaces or other molecules. This is crucial for developing biosensors, diagnostic tools, and targeted drug delivery systems .

Unnatural Amino Acid Synthesis

It is also involved in the synthesis of unnatural amino acids . These amino acids are incorporated into peptides to study protein function and to develop novel enzymes with unique catalytic properties .

Mechanism of Action

Target of Action

Fmoc-4-amino-3-methoxybenzoic acid, also known as 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybenzoic acid or 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid, is primarily used in the field of proteomics research . .

Mode of Action

The compound belongs to the family of Fmoc-protected amino acids, which are widely used in solid-phase peptide synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis. It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis .

properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-28-21-12-14(22(25)26)10-11-20(21)24-23(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXUGEMNFPXBTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid](/img/structure/B1322432.png)

![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)

![2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine](/img/structure/B1322442.png)